BenchChemオンラインストアへようこそ!

4-(2-Aminoethyl)phenol;hydrate

TAAR1 pharmacology trace amine receptor agonist potency comparison

4-(2-Aminoethyl)phenol;hydrate, systematically named tyramine monohydrate, is the hydrated crystalline form of the endogenous trace amine p-tyramine. It belongs to the phenethylamine class and functions as a potent agonist at the trace amine-associated receptor 1 (TAAR1), with an EC50 of 76 ± 16 nM and Emax of 111% at the human isoform.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 924281-00-5
Cat. No. B14189243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)phenol;hydrate
CAS924281-00-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)O.O
InChIInChI=1S/C8H11NO.H2O/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H2
InChIKeyXNBXYMCDPKVYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)phenol;hydrate (CAS 924281-00-5) – A Defined Trace Amine Monohydrate for Neurochemical Research and Chemical Biology


4-(2-Aminoethyl)phenol;hydrate, systematically named tyramine monohydrate, is the hydrated crystalline form of the endogenous trace amine p-tyramine. It belongs to the phenethylamine class and functions as a potent agonist at the trace amine-associated receptor 1 (TAAR1), with an EC50 of 76 ± 16 nM and Emax of 111% at the human isoform [1]. The compound serves as a key biosynthetic intermediate in catecholamine pathways and is utilised as a building block in medicinal chemistry, notably as a starting material for the palladium-catalysed synthesis of 6-aryl dopamine derivatives [2]. The hydrate form (CAS 924281-00-5) is specifically preferred over the anhydrous base (CAS 51-67-2) or hydrochloride salts in applications requiring strictly defined stoichiometry, such as quantitative analytical reference standards or physical-chemical studies where trace water of crystallisation alters electronic properties [3].

Why 4-(2-Aminoethyl)phenol;hydrate Cannot Be Simply Substituted by Generic Tyramine or Other Trace Amines


Substituting 4-(2-aminoethyl)phenol;hydrate with generic anhydrous tyramine or related phenethylamines introduces quantifiable risks in potency, selectivity, and reproducibility. At the human TAAR1 receptor, the compound’s agonist potency (EC50 76 nM) is over 22-fold higher than dopamine (EC50 1710 nM) and more than 20-fold higher than octopamine (EC50 1569 nM), meaning that replacement by these endogenous catecholamines drastically underestimates TAAR1-mediated responses in functional assays [1]. In synthetic chemistry, unprotected dopamine requires additional protection/deprotection steps due to the catechol moiety, whereas 4-(2-aminoethyl)phenol;hydrate provides a single phenolic handle, enabling regioselective hydroxylation and halogenation prior to Suzuki coupling in a streamlined three-step protocol that avoids catechol-related side reactions [2]. Furthermore, substitution of the monohydrate with the anhydrous form alters electronic properties: DFT calculations show a 0.07 eV reduction in the HOMO–LUMO gap upon hydration, which can affect charge-transfer interactions in materials science or sensor applications [3].

Quantitative Differentiation Evidence for 4-(2-Aminoethyl)phenol;hydrate in Receptor Pharmacology, Synthesis, and Physicochemical Properties


TAAR1 Agonist Potency: 4-(2-Aminoethyl)phenol;hydrate vs. Dopamine, Octopamine, and Synephrine

In a direct head-to-head comparison at the human TAAR1 receptor, p-tyramine (4-(2-aminoethyl)phenol) exhibited an EC50 of 76 ± 16 nM, making it 22.5-fold more potent than dopamine (EC50 1710 ± 160 nM) and 20.6-fold more potent than (–)-octopamine (EC50 1569 ± 138 nM). The potency advantage extends to 62.2-fold over (–)-synephrine (EC50 4729 ± 377 nM). All compounds were tested under identical assay conditions using a cAMP biosensor in HEK293 cells expressing human TAAR1, with Emax normalised to p-tyramine as the reference full agonist (Emax = 111%) [1]. Substituting p-tyramine with these weaker partial agonists (dopamine Emax = 97%) in screening campaigns would yield false negatives for TAAR1-mediated activity.

TAAR1 pharmacology trace amine receptor agonist potency comparison

Synthetic Efficiency: 4-(2-Aminoethyl)phenol;hydrate as Precursor for 6-Aryl Dopamine Derivatives vs. Unprotected Dopamine

A 2024 study demonstrated that 4-(2-aminoethyl)phenol;hydrate can be converted to 6-aryl dopamine derivatives in a three-step sequence (amino protection, regioselective C2 hydroxylation with IBX, acetonide protection) followed by palladium-catalysed Suzuki cross-coupling. Isolated yields for the Suzuki step reached 90% for phenylboronic acid and 87% for 4-methoxyphenylboronic acid under Pd₂dba₃/SPhos catalysis at 100 °C [1]. By contrast, using unprotected dopamine as a starting material would require orthogonal protection of both the catechol and the primary amine to avoid oxidation and Pictet–Spengler side reactions, typically adding 2–3 synthetic steps and reducing overall atom economy. The monophenolic structure of the target compound eliminates catechol-related chemoselectivity problems entirely, enabling direct regioselective hydroxylation at the C2 position that is not possible on dopamine without protecting group manipulation.

medicinal chemistry Suzuki coupling dopamine derivative synthesis regioselective hydroxylation

Electronic Structure Modulation: HOMO–LUMO Gap Shift in Hydrate vs. Anhydrous Tyramine

Density functional theory (DFT) calculations at the B3LYP/6-31++G(d,p) level comparing anhydrous tyramine and its monohydrate cluster revealed a 0.07 eV decrease in the HOMO–LUMO energy gap upon hydration [1]. This gap reduction, attributed to hydrogen bonding between the water molecule and the phenolic –OH and –NH₂ groups, indicates that the monohydrate form possesses distinct frontier orbital energies compared to the anhydrous form. The shift is directly relevant to applications in organic electronics and electrochemical sensing, where charge injection barriers and redox potentials are sensitive to sub-0.1 eV changes in orbital energies. Additionally, thermodynamic analysis showed that vibrational contributions to entropy are 28% in anhydrous tyramine versus 26% in the monohydrate, reflecting altered conformational dynamics [1].

DFT calculation electronic properties hydrate cluster HOMO-LUMO gap

Defined Application Scenarios Where 4-(2-Aminoethyl)phenol;hydrate Provides Verifiable Advantages


TAAR1 Functional Screening and Trace Amine Pharmacology

In high-throughput screening campaigns targeting the human TAAR1 receptor, 4-(2-aminoethyl)phenol;hydrate serves as the reference full agonist with an EC50 of 76 nM and Emax of 111% [1]. Its 22.5-fold potency advantage over dopamine and >20-fold advantage over octopamine [1] makes it indispensable as a positive control; laboratories substituting these weaker endogenous amines risk failing to detect TAAR1-mediated signals, particularly in antagonist mode assays or when screening partial agonists. Its defined hydrate stoichiometry also ensures accurate weighing and solution preparation for quantitative pharmacology.

Streamlined Synthesis of 6-Aryl Dopamine Derivative Libraries

Medicinal chemistry teams building libraries of 6-aryl dopamine analogues benefit from using 4-(2-aminoethyl)phenol;hydrate as the starting scaffold. The monophenolic structure permits direct, regioselective C2 hydroxylation without catechol protection, enabling a validated three-step route to Suzuki-ready intermediates with cross-coupling yields up to 90% [2]. This route eliminates 2–3 protection/deprotection steps required when starting from dopamine, reducing synthesis time and improving overall yield, which is critical for producing library quantities of 50–100 analogues.

Computational Materials Design and Organic Electronics

When incorporating tyramine-based building blocks into organic semiconductors or electrochemical sensor interfaces, the hydrate form yields a HOMO–LUMO gap 0.07 eV narrower than the anhydrous form due to hydrogen bonding with the water of crystallisation [3]. This difference, though modest, is on the order of interfacial energy level offsets that govern charge injection in organic light-emitting diodes and organic photovoltaics. Computational chemists and device physicists should procure 4-(2-aminoethyl)phenol;hydrate specifically to ensure that experimentally measured electronic properties align with DFT predictions performed on the monohydrate cluster model.

Quote Request

Request a Quote for 4-(2-Aminoethyl)phenol;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.